molecular formula C24H21ClN2O2S2 B12057096 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477329-22-9

2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12057096
CAS No.: 477329-22-9
M. Wt: 469.0 g/mol
InChI Key: JNTQRXFBEXEIHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions usually require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds such as:

These similar compounds highlight the structural diversity and potential for modification within this class of compounds, allowing for the exploration of different biological activities and applications.

Properties

CAS No.

477329-22-9

Molecular Formula

C24H21ClN2O2S2

Molecular Weight

469.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21ClN2O2S2/c1-29-17-12-10-16(11-13-17)27-23(28)21-18-7-3-5-9-20(18)31-22(21)26-24(27)30-14-15-6-2-4-8-19(15)25/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3

InChI Key

JNTQRXFBEXEIHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4Cl)SC5=C3CCCC5

Origin of Product

United States

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